5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Construction of the Imidazo[4,5-b]pyridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and imidazo[4,5-b]pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Industry: It is explored for its potential use in the development of new agrochemicals and biocides.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C11H11N5S |
---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
5-methyl-3-(1,3-thiazol-2-ylmethyl)imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-7-2-3-8-10(14-7)16(11(12)15-8)6-9-13-4-5-17-9/h2-5H,6H2,1H3,(H2,12,15) |
InChI Key |
MKINUQKQVBQRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(N2CC3=NC=CS3)N |
Origin of Product |
United States |
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